molecular formula C30H52O3 B609532 Nephrin CAS No. 65136-96-1

Nephrin

Katalognummer: B609532
CAS-Nummer: 65136-96-1
Molekulargewicht: 460.74
InChI-Schlüssel: VYLJAYXZTOTZRR-GQZYKZBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nephrin, encoded by the NPHS1 gene, is an immunoglobulin superfamily transmembrane protein that serves as a critical structural and signaling component of the slit diaphragm in renal podocytes . As the core element of the glomerular filtration barrier, this compound forms a zipper-like meshwork with its extracellular domains that determines size selectivity and prevents proteinuria . Mutations in the NPHS1 gene are responsible for congenital nephrotic syndrome of the Finnish type, highlighting its essential role in maintaining glomerular integrity . Beyond its structural function, this compound acts as a signaling scaffold; tyrosine phosphorylation sites on its intracellular tail recruit signaling partners like Nck adaptor proteins to regulate actin cytoskeleton dynamics, podocyte cell adhesion, shape, and survival . Recent research has identified circulating autoantibodies targeting this compound in patients with podocytopathies, including minimal change disease and primary focal segmental glomerulosclerosis, revealing a novel autoimmune etiology for these conditions . Studies also indicate that this compound expression is downregulated in diabetic nephropathy, and urinary this compound may serve as an early biomarker of podocyte injury . Research applications for this compound reagents include investigating the pathogenesis of proteinuric kidney diseases, podocyte biology and cytoskeletal reorganization, slit diaphragm assembly and signaling dynamics, autoimmune mechanisms in podocytopathies, and the development of novel diagnostic biomarkers .

Eigenschaften

CAS-Nummer

65136-96-1

Molekularformel

C30H52O3

Molekulargewicht

460.74

IUPAC-Name

(3S,3aS,5aR,5bR,6R,7R,7aS,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-6,7-diol

InChI

InChI=1S/C30H52O3/c1-25(2)14-9-15-28(6)21-11-10-20-27(5)16-12-18(26(3,4)33)19(27)13-17-29(20,7)30(21,8)24(32)22(31)23(25)28/h18-24,31-33H,9-17H2,1-8H3/t18-,19-,20+,21+,22+,23-,24-,27-,28+,29+,30-/m0/s1

InChI-Schlüssel

VYLJAYXZTOTZRR-GQZYKZBKSA-N

SMILES

CC1(CCCC2(C1C(C(C3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)O)O)C)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Nephrin

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Role in Glomerular Filtration

Nephrin is integral to the structure of the slit diaphragm, which is essential for filtering blood in the kidneys. Mutations in the NPHS1 gene, which encodes this compound, are linked to congenital nephrotic syndrome. This condition results from impaired localization of this compound, leading to a breakdown of the filtration barrier and subsequent proteinuria . Understanding this compound's role in glomerular filtration has implications for developing targeted therapies for kidney diseases.

Insulin Signaling and Metabolism

Recent studies have uncovered this compound's involvement in insulin signaling within podocytes. This compound facilitates the docking of GLUT1 and GLUT4 vesicles to the cell membrane, enhancing glucose uptake. In podocytes with this compound mutations, insulin response is significantly impaired . This discovery positions this compound as a potential target for managing metabolic disorders that impact kidney function, such as diabetes.

Autoimmunity and Minimal Change Disease

Research has identified autoantibodies against this compound in patients with minimal change disease, a common cause of nephrotic syndrome. The presence of these autoantibodies correlates with disease activity and may contribute to podocyte injury . This finding suggests that this compound could serve as a biomarker for disease progression and a target for novel immunotherapies aimed at modulating autoimmune responses.

This compound in Kidney Organoids

Innovative studies utilizing induced pluripotent stem cells (iPSCs) have shown that this compound localization is critical for maintaining podocyte function in kidney organoids. By developing protocols for creating nephron progenitors from iPSCs, researchers can screen for drugs that may correct mislocalized this compound proteins, offering potential treatments for various kidney diseases characterized by proteinuria .

Therapeutic Targeting of this compound

Given its pivotal role in maintaining glomerular integrity, this compound presents an attractive target for therapeutic interventions. Strategies may include:

  • Gene Therapy : Correcting mutations in the NPHS1 gene to restore this compound function.
  • Monoclonal Antibodies : Developing antibodies that modulate this compound activity or neutralize autoantibodies.
  • Small Molecule Drugs : Identifying compounds that enhance this compound localization or function.

Case Studies and Research Findings

StudyFocusFindings
PMC1892394This compound interactionsDemonstrated homophilic interactions between this compound molecules, essential for cell adhesion .
PubMed 17395751Insulin responseThis compound is critical for insulin-mediated glucose uptake in podocytes; mutations lead to insulin resistance .
Nature 2021Kidney organoidsMislocalization of this compound linked to congenital nephrotic syndrome; potential drug screening using iPSC-derived organoids .
PubMed 34732507AutoantibodiesIdentified circulating autoantibodies against this compound in minimal change disease; correlated with disease activity .

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Protein Gene Structure Key Function Disease Association Interaction with this compound
This compound NPHS1 Transmembrane, Ig domains SD integrity, signaling CNF, DN, MN Self-interaction, binds podocin/NEPH1
Podocin NPHS2 Membrane-associated SD scaffolding, lipid raft anchoring Steroid-resistant NS, MN Binds cytoplasmic tail
NEPH1 KIRREL Transmembrane, Ig domains Adhesion, HGF-mediated recovery Proteinuric kidney diseases Heterophilic interaction
ZO-1 TJP1 Cytoplasmic scaffolding Cytoskeletal linkage, signaling Glomerulosclerosis, diabetic nephropathy Links this compound to actin

Q & A

Basic Research Questions

Q. What methods are used to detect and quantify nephrin in experimental models, and how should researchers validate these assays?

  • This compound detection relies on antibodies validated for specific applications (e.g., WB, IHC, ELISA). For example, the polyclonal antibody 22912-1-AP recognizes human, mouse, and rat this compound, with observed molecular weight ~120–130 kDa .
  • Validation steps :

  • Titrate antibodies for optimal signal-to-noise ratios in each assay.
  • Use positive controls (e.g., transfected COS-7 cells) and confirm reactivity across species .
  • Pair with functional assays (e.g., immunofluorescence for subcellular localization in podocytes) .

Q. How does this compound contribute to the structural integrity of the glomerular filtration barrier?

  • This compound localizes to the slit diaphragm between podocyte foot processes, forming a zipper-like structure critical for size-selective filtration. Mutations in this compound (NPHS1 gene) disrupt this architecture, leading to congenital nephrotic syndrome .
  • Key domains: Extracellular Ig-like regions mediate homophilic interactions, while intracellular domains link to cytoskeletal adaptors (e.g., CD2AP) .

Q. What is the role of urinary this compound as a biomarker in early glomerular injury?

  • Urinary this compound outperforms albumin-to-creatinine ratio (ACR) in detecting early diabetic nephropathy. Elevated levels correlate with podocyte injury before overt proteinuria .
  • Methodological considerations :

  • Use ELISA with antibodies targeting extracellular epitopes.
  • Normalize to urinary creatinine and account for variability in assay protocols .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound dynamics in proteinuric disease models?

  • Experimental models :

  • Puromycin aminonucleoside nephrosis (PAN) induces this compound mRNA downregulation (40% at day 3; 80% at day 10) and protein redistribution from slit diaphragms to podocyte membranes .
  • Diabetic models (e.g., STZ-induced SHR rats) show transient this compound upregulation followed by depletion, linked to albuminuria .
    • Key parameters :
  • Longitudinal sampling to capture dynamic changes.
  • Combine qRT-PCR, immunohistochemistry, and immunogold electron microscopy .

Q. How can conflicting data on this compound expression in diabetic nephropathy be reconciled?

  • Contradictions :

  • Hypertensive diabetic models (e.g., SHR rats) show this compound depletion correlated with albuminuria, while normotensive models (WKY rats) exhibit minimal changes .
  • Human studies report this compound downregulation in both type 1 and type 2 diabetes, but timing and mechanisms vary .
    • Resolution strategies :
  • Control for hypertension, glycemic variability, and RAS activation.
  • Use standardized assay protocols (e.g., RT-qPCR primers targeting conserved NPHS1 regions) .

Q. What mechanisms underlie the pathogenicity of anti-nephrin autoantibodies in podocytopathies?

  • Autoantibodies disrupt this compound phosphorylation, altering downstream signaling (e.g., PI3K/AKT) and inducing cytoskeletal collapse in podocytes .
  • Experimental validation :

  • Passive transfer of anti-nephrin IgG in mice rapidly induces proteinuria.
  • Screen patient sera using cell-based assays with recombinant this compound domains .

Q. How do renin-angiotensin system (RAS) inhibitors modulate this compound expression in diabetic nephropathy?

  • RAS blockade (e.g., ARBs) prevents this compound depletion in diabetic models, partly via reduced angiotensin II-mediated podocyte injury .
  • Therapeutic evaluation :

  • Monitor this compound mRNA/protein levels alongside albuminuria in intervention studies.
  • Consider tissue-specific RAS activity and off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nephrin
Reactant of Route 2
Nephrin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.